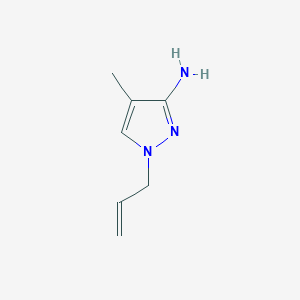
6-Ethyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,2-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound belonging to the quinolinone family. This compound is characterized by its six-membered ring structure fused with a nitrogen atom and a carbonyl group. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,2-dihydroquinolin-2-one typically involves the catalytic annulation of α, β-unsaturated N-arylamides. This method is favored due to its simplicity, mild reaction conditions, and high efficiency . The reaction is often carried out using electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct carbonylation of C-H bonds with carbon monoxide (CO), carbon dioxide (CO2), and benzotriazole (BTC) . These methods are practical and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, resulting in the formation of hydroquinolinone derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various quinolinone derivatives, which exhibit unique biological activities and are valuable in drug development .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active sites of enzymes is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial activity and used in the development of antibiotics.
2-Hydroxyquinoline: Exhibits anticancer properties and is used in medicinal chemistry.
4-Hydroxy-6-methylquinolin-2-one: Used in the synthesis of complex heterocyclic compounds.
Uniqueness
6-Ethyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the ethyl group at the 6-position, which contributes to its distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
JDYSRKNMCJFOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)





![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)


![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)



